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Introduction
GPR110, also known as Adhesion G protein-coupled receptor F1 (ADGRF1), is a member of

the adhesion G protein-coupled receptor (aGPCR) family.[1] These receptors are characterized

by a large extracellular domain (ECD) and a seven-transmembrane (7TM) domain. A key

feature of many aGPCRs is their autoproteolytic cleavage within a conserved GPCR

Autoproteolysis-Inducing (GAIN) domain, which results in a non-covalently attached ECD and

7TM domain. The prevailing model of aGPCR activation involves the dissociation of the

inhibitory ECD, which unmasks a cryptic "tethered agonist" sequence within the N-terminal

stalk of the 7TM domain. This tethered agonist then activates the receptor, leading to

downstream signaling.

P12 is a synthetic peptide agonist derived from the stalk region of GPR110.[2] Its sequence is

TSFSILMSPFVP. P12 mimics the action of the endogenous tethered agonist, providing a

valuable tool to study the pharmacology and signaling of GPR110.[3][4][5] This technical guide

provides an in-depth overview of the mechanism of action of P12, including its signaling

pathways, quantitative pharmacological data, and detailed experimental protocols for key

assays.
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b15610004?utm_src=pdf-interest
https://www.promega.de/-/media/files/resources/protocols/technical-manuals/101/t-cell-activation-bioassay-nfat-protocol.pdf?la=de-de
https://www.promega.jp/resources/protocols/technical-manuals/0/glosensor-camp-assay-protocol/
https://www.ncbi.nlm.nih.gov/books/NBK464634/
https://www.promega.com/-/media/files/resources/protcards/glosensor-camp-assay-quick-protocol.pdf
https://worldwide.promega.com/products/cell-signaling/gpcr-signaling/glosensor-camp-cgmp-protease-biosensors/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The activation of GPR110 by P12 follows the tethered agonist model. In its inactive state, the

ECD of GPR110 sterically hinders the 7TM domain, preventing its activation. Upon dissociation

of the ECD, the stalk region, which contains the tethered agonist sequence, is exposed.[2][6]

The synthetic peptide P12, corresponding to a 12-residue portion of this stalk, can bind to and

activate the 7TM domain in trans, mimicking this natural activation process.[2] This activation

leads to conformational changes in the 7TM domain, enabling it to couple to and activate

various heterotrimeric G proteins.[7][8]

Signaling Pathways
Upon activation by its tethered agonist, and consequently by the peptide P12, GPR110 has

been shown to be a promiscuous coupler to multiple G protein families. This multifaceted

signaling capacity suggests that GPR110 can elicit a diverse range of cellular responses

depending on the cellular context and the G proteins expressed. The identified signaling

pathways include:

Gq Signaling: GPR110 activation leads to the stimulation of the Gq family of G proteins.[2][9]

Activated Gq stimulates phospholipase C (PLC), which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates

protein kinase C (PKC). This pathway is often associated with the activation of the Nuclear

Factor of Activated T-cells (NFAT) transcription factor.[10]

Gs Signaling: GPR110 can also couple to the Gs family of G proteins.[7][10] Activated Gs

stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

[10][11] cAMP is a ubiquitous second messenger that activates protein kinase A (PKA),

which then phosphorylates a multitude of downstream targets, regulating various cellular

processes.

Gi and G12/13 Signaling: In addition to Gq and Gs, structural and cellular studies have

demonstrated that activated GPR110 can also engage with Gi and G12/13 G protein

subtypes.[7] Gi activation typically leads to the inhibition of adenylyl cyclase, while G12/13

signaling is primarily involved in regulating the actin cytoskeleton through Rho GTPases.

β-Arrestin Recruitment: Following agonist-induced activation and phosphorylation by G

protein-coupled receptor kinases (GRKs), GPR110 can recruit β-arrestins.[11][12] β-arrestins
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are multifunctional proteins that not only mediate receptor desensitization and internalization

but can also act as scaffolds for downstream signaling molecules, initiating G protein-

independent signaling cascades.[13][14][15]

Quantitative Data
The following table summarizes the reported quantitative data for the GPR110 peptide agonist
P12 and a related peptide.

Peptide Assay
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of-action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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